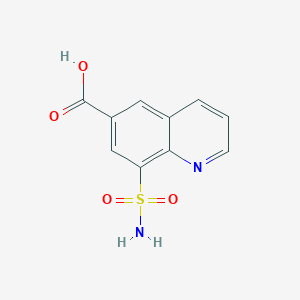

8-Sulfamoylquinoline-6-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O4S |

|---|---|

Molecular Weight |

252.25 g/mol |

IUPAC Name |

8-sulfamoylquinoline-6-carboxylic acid |

InChI |

InChI=1S/C10H8N2O4S/c11-17(15,16)8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5H,(H,13,14)(H2,11,15,16) |

InChI Key |

KFOWCJOEUUFESF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 8 Sulfamoylquinoline 6 Carboxylic Acid and Analogues

Established Synthetic Pathways to Quinoline (B57606) Carboxylic Acids Relevant to 8-Sulfamoylquinoline-6-carboxylic Acid

Several classical name reactions provide the foundation for the synthesis of the quinoline core structure. These methods have been adapted and refined over the years to accommodate a wide range of substituents, including the sulfamoyl group.

Pfitzinger Reaction Approaches for Sulfamoylquinoline Carboxylic Acids

The Pfitzinger reaction is a powerful method for the synthesis of quinoline-4-carboxylic acids from the condensation of isatin or its derivatives with a carbonyl compound in the presence of a base. researchgate.net This reaction has been successfully applied to the synthesis of 6-sulfamoylquinoline-4-carboxylic acids, which are close structural analogues of the target compound. The general mechanism involves the base-catalyzed hydrolysis of the isatin amide bond to form a keto-acid intermediate. This intermediate then reacts with a carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org

A key development in this area is the synthesis of a variety of 6-sulfamoyl-4-quinolinecarboxylic acids starting from 5-sulfamoylisatins. This approach allows for the introduction of the sulfamoyl group at an early stage of the synthesis. The reaction of 5-sulfamoylisatins with various ketones under Pfitzinger conditions has been shown to produce the corresponding 6-sulfamoyl-4-quinolinecarboxylic acids in yields ranging from moderate to good. For instance, the reaction of 5-(morpholinosulfonyl)isatin with various ketones in the presence of potassium hydroxide in an ethanol/water mixture at reflux yields the desired products.

Table 1: Synthesis of 6-Sulfamoyl-4-quinolinecarboxylic Acid Derivatives via Pfitzinger Reaction

| Ketone Reactant | 5-Sulfamoylisatin Derivative | Product | Yield (%) |

| Acetone | 5-(Morpholinosulfonyl)isatin | 2-Methyl-6-(morpholinosulfonyl)quinoline-4-carboxylic acid | 75 |

| Acetophenone | 5-(Morpholinosulfonyl)isatin | 2-Phenyl-6-(morpholinosulfonyl)quinoline-4-carboxylic acid | 81 |

| Cyclohexanone | 5-(Morpholinosulfonyl)isatin | 1,2,3,4-Tetrahydroacridine-9-carboxylic acid, 7-(morpholinosulfonyl)- | 62 |

| Ethyl acetoacetate | 5-(Morpholinosulfonyl)isatin | 3-Acetyl-2-methyl-6-(morpholinosulfonyl)quinoline-4-carboxylic acid | 45 |

Friedlander Reaction in Substituted Quinoline Synthesis

The Friedlander synthesis is another fundamental method for constructing the quinoline ring system. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base. wikipedia.org There are two plausible mechanisms for the Friedlander reaction. One pathway involves an initial aldol condensation followed by cyclization and dehydration. An alternative mechanism suggests the formation of a Schiff base intermediate, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration to form the quinoline ring. wikipedia.org

Doebner Reaction and its Catalytic Variations in Quinoline Carboxylic Acid Formation

The Doebner reaction provides a direct route to quinoline-4-carboxylic acids through the reaction of an aniline, an aldehyde, and pyruvic acid. alfa-chemistry.com This three-component reaction is a valuable alternative to the Pfitzinger synthesis. The proposed mechanism can proceed through two pathways. In one, an aldol condensation between the aldehyde and pyruvic acid is followed by a Michael addition of the aniline and subsequent cyclization. Alternatively, the aniline and aldehyde can first form a Schiff base, which then reacts with pyruvic acid. alfa-chemistry.com

For anilines bearing electron-withdrawing groups, such as a sulfamoyl group, the conventional Doebner reaction may result in lower yields. A significant advancement is the development of the Doebner hydrogen-transfer reaction, which has been shown to be effective for such substrates. This modified reaction can be catalyzed by acids like BF₃·THF and has demonstrated high substrate generality, tolerating various functional groups. acs.org This suggests that an appropriately substituted aminobenzenesulfonamide could serve as a precursor for the synthesis of sulfamoylquinoline carboxylic acids under these modified Doebner conditions. Catalytic variations often aim to improve yields and shorten reaction times, with various Lewis and Brønsted acids being explored as effective catalysts.

Williamson Reaction Protocols for Quinoline-Derived Systems

The Williamson ether synthesis is a classic and widely used method for forming ethers from an organohalide and an alkoxide. wikipedia.org This reaction proceeds via an SN2 mechanism, where the alkoxide acts as a nucleophile and displaces a halide from an alkyl halide. wikipedia.orgmasterorganicchemistry.com While not a primary method for constructing the quinoline core itself, the Williamson reaction is a crucial tool for the chemical transformation of quinoline derivatives.

In the context of quinoline-derived systems, this reaction can be employed to introduce alkoxy substituents onto the quinoline ring, provided a suitable hydroxyquinoline precursor is available. For example, a hydroxy-substituted sulfamoylquinoline carboxylic acid could be deprotonated with a base to form the corresponding alkoxide. Subsequent reaction with an alkyl halide would then yield the desired ether derivative. This transformation can be useful for modifying the physicochemical properties of the parent molecule. The reaction works best with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com Intramolecular Williamson ether synthesis can also be utilized to form cyclic ethers from a molecule containing both a hydroxyl group and a halide. libretexts.org

Advanced Synthetic Techniques and Optimization

To improve the efficiency, yield, and environmental footprint of quinoline carboxylic acid synthesis, modern techniques such as microwave-assisted synthesis have been increasingly adopted.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. rsc.org This technique has been successfully applied to several of the established quinoline synthesis methods.

In the context of the Friedlander reaction, microwave assistance has been shown to accelerate the synthesis of substituted quinolines significantly. For example, reactions that might take several hours under conventional reflux conditions can often be completed in a matter of minutes under microwave irradiation, with yields frequently being higher. nih.govresearchgate.net One study demonstrated that the microwave-assisted Friedlander synthesis of quinolines using neat acetic acid as both solvent and catalyst could be achieved in just 5 minutes at 160 °C in excellent yield. researchgate.net

Similarly, the Doebner reaction for the synthesis of quinoline-4-carboxylic acids can be enhanced by microwave irradiation. The use of microwave heating can lead to shorter reaction times and improved yields, making the process more efficient. rsc.org The Pfitzinger reaction has also been shown to benefit from microwave assistance. The synthesis of quinoline-4-carboxylic acids from isatins and carbonyl compounds can be accelerated, with one report indicating the completion of the reaction in 12 minutes at 140°C under microwave irradiation. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

| Reaction Type | Conventional Conditions | Microwave Conditions | Yield Improvement | Time Reduction |

| Friedlander Synthesis | Reflux in ethanol, hours | 160°C in neat acetic acid, 5 min | Often significant | Hours to minutes |

| Doebner Reaction | Reflux in ethanol, hours | 80°C in ethanol, 3 min (for certain derivatives) | Moderate to significant | Hours to minutes |

| Pfitzinger Reaction | Reflux in ethanol/water, 24 hours | 140°C, 12 minutes | Variable | Hours to minutes |

One-Pot Synthetic Strategies for Carboxyl-Substituted Quinoline Systems

The synthesis of quinoline systems, particularly those bearing carboxylic acid functionalities, is a cornerstone of medicinal and materials chemistry. One-pot multicomponent reactions are highly valued for their efficiency, atom economy, and ability to construct complex molecules from simple precursors in a single operation. Several classical and modern named reactions have been adapted for the synthesis of carboxyl-substituted quinolines.

The Doebner Reaction is a prominent method for synthesizing quinoline-4-carboxylic acids. This reaction typically involves the condensation of an aniline, an aldehyde, and pyruvic acid. mdpi.comnih.gov A variation known as the Doebner hydrogen-transfer reaction has been developed to improve yields, especially for anilines possessing electron-withdrawing groups, which are often poor reactants in the conventional Doebner setup. nih.govacs.org This approach has proven effective for the large-scale synthesis of bioactive molecules. nih.gov For instance, the reaction of 6-(trifluoromethoxy)aniline, benzaldehyde, and pyruvic acid can be optimized using various acidic catalysts to produce the corresponding quinoline-4-carboxylic acid. acs.org

The Pfitzinger Reaction provides a route to quinoline-4-carboxylic acids through the reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a base. nih.gov The reaction proceeds via the formation of an isatic acid intermediate, which then condenses with the carbonyl compound, followed by cyclization and decarboxylation to yield the quinoline derivative. nih.gov An improved Pfitzinger reaction mediated by trimethylsilyl chloride (TMSCl) allows for the direct synthesis of quinoline-4-carboxylic esters and acids. nih.gov

The Friedländer Synthesis is another versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). A highly effective one-pot Friedländer synthesis has been developed using inexpensive reagents, where an o-nitroarylcarbaldehyde is first reduced to the corresponding o-aminoarylcarbaldehyde with iron, and then condensed in situ with a ketone or aldehyde to form the quinoline ring in high yields. nih.gov

Modern advancements have introduced novel one-pot protocols. For example, quinoline-2-carboxylates can be synthesized from β-nitroacrylates and 2-aminobenzaldehydes under heterogeneous conditions, using a solid-supported base like 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP). This method demonstrates good generality across various substrates. Another approach utilizes a three-component reaction of an α-amino ketone derivative, an alkyne, and a surfactant combination in water to yield highly substituted quinolines. bohrium.com

| Reaction Name | Key Reactants | Typical Product | Key Features |

|---|---|---|---|

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acid | Effective for diverse anilines, including those with electron-withdrawing groups in modified versions. nih.govacs.org |

| Pfitzinger Reaction | Isatin, Carbonyl compound (with α-methylene) | Quinoline-4-carboxylic acid | Base-catalyzed reaction proceeding through an isatic acid intermediate. nih.gov |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Substituted Quinoline | Can be performed as a one-pot reduction-condensation sequence from o-nitroarylcarbaldehydes. nih.gov |

| Palmieri et al. Protocol | β-Nitroacrylate, 2-Aminobenzaldehyde | Quinoline-2-carboxylate | Utilizes a heterogeneous solid base (BEMP) for streamlined synthesis. |

Derivatization Strategies for this compound and its Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that allows for a wide range of chemical modifications. Derivatization is often performed to alter the physicochemical properties of the parent molecule, conjugate it to other molecules, or enhance its detectability in analytical assays.

Esterification and Amidation Methods for Carboxylic Acid Functionalization

Esterification is a fundamental transformation of carboxylic acids. For quinoline carboxylic acids, esters can be prepared by reacting the corresponding acid chloride with an alcohol or phenol. researchgate.net This two-step process first involves converting the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride, followed by reaction with the desired alcohol. researchgate.net Direct catalytic methods also exist, such as using substoichiometric amounts of KPF₆ in the absence of a solvent at elevated temperatures. mdpi.com

Amidation , the formation of an amide bond, is arguably the most common reaction in drug discovery. nih.gov Similar to esterification, amides of quinoline-2-carboxylic acid can be synthesized by first preparing the acid chloride and then reacting it with a primary or secondary amine. researchgate.net Direct catalytic amidation, which avoids the pre-activation step, is a more atom-economic and greener approach. mdpi.com These reactions often require high temperatures (above 160°C) to overcome the formation of stable ammonium salts, which are unreactive. mdpi.com The primary byproduct in direct amidation is water, which must be removed to drive the reaction to completion, often through azeotropic distillation. mdpi.com

Coupling Reactions for Amine and Hydrazine Conjugation

The formation of an amide bond between a carboxylic acid and an amine or hydrazine is a crucial coupling reaction. This is often achieved using specific coupling reagents that activate the carboxylic acid in situ. While the amide bond is the most prevalent linkage formed from coupling amines and carboxylic acids, a wide array of other transformations are possible, leading to diverse molecular structures and properties. nih.gov

For analytical purposes, derivatization with reagents containing a hydrazine moiety is common. For example, 2-hydrazinoquinoline can be used as a derivatizing agent for carboxylic acids to improve their analysis by liquid chromatography-mass spectrometry (LC-MS). researchgate.net Coupling is often facilitated by carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activates the carboxyl group for nucleophilic attack by the hydrazine. nih.gov This strategy is employed to enhance ionization efficiency and chromatographic retention in reversed-phase systems. nih.gov

Silylation as a Derivatization Technique

Silylation is a chemical modification technique that involves replacing an active hydrogen atom in a functional group (such as -OH, -COOH, or -NH₂) with a silyl group, typically a trimethylsilyl (TMS) group. wikipedia.orgcfsilicones.com This derivatization is widely used in analytical chemistry, particularly for gas chromatography (GC) and mass spectrometry (MS). cfsilicones.com

The primary goals of silylating carboxylic acids are to:

Increase Volatility : The resulting silyl esters are significantly more volatile than the parent carboxylic acids, making them suitable for GC analysis. cfsilicones.comcolostate.edu

Enhance Thermal Stability : Silylated derivatives are more stable at the high temperatures used in GC injectors and columns. cfsilicones.com

Improve Mass Spectrometric Analysis : For electron-impact mass spectrometry (EI-MS), silyl derivatives often produce more favorable and diagnostically useful fragmentation patterns. wikipedia.org

Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.com The reaction with MSTFA is particularly clean as its byproducts are highly volatile. sigmaaldrich.com The reaction mechanism involves a nucleophilic attack of the carboxylate oxygen on the silicon atom of the silylating agent. cfsilicones.com

| Reagent Abbreviation | Full Name | Key Characteristics |

|---|---|---|

| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Produces volatile byproducts, making it ideal for trace analysis. sigmaaldrich.com |

| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | A powerful silyl donor suitable for a wide range of functional groups. sigmaaldrich.com |

| BSA | N,O-Bis(trimethylsilyl)acetamide | Reacts with alcohols to form trimethylsilyl ethers, with acetamide as a byproduct. wikipedia.org |

Isotopic Labeling Approaches for Analytical Research

Isotopic labeling is a powerful technique used to trace the path of a molecule through a reaction, metabolic pathway, or analytical system. wikipedia.org It involves replacing one or more atoms in a molecule with their heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N). wikipedia.org

In the context of analytical research, particularly mass spectrometry, isotopic labeling is used to create internal standards for quantification. wikipedia.org A known amount of the isotopically labeled analog of the analyte (e.g., ¹³C₆-labeled this compound) is added to a sample. The labeled and unlabeled compounds are chemically identical and thus behave identically during sample preparation, chromatography, and ionization. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. By comparing the signal intensity of the analyte to that of the labeled internal standard, precise and accurate quantification can be achieved, correcting for any sample loss or matrix effects. Derivatization agents can also be isotopically labeled, such as ¹³C₆-aniline or ¹³C₆-3-nitrophenylhydrazine, to introduce a mass tag during the derivatization step. nih.gov

Application of Specific Derivatizing Agents in LC-MS/MS Research

While a key advantage of LC-MS is its ability to analyze many compounds without derivatization, certain classes of molecules, including carboxylic acids, can benefit significantly from this step. nih.gov Carboxylic acids are often challenging to analyze in the commonly used positive-ion electrospray ionization (ESI) mode and may exhibit poor retention on reversed-phase chromatography columns. researchgate.netnih.gov Derivatization can address these issues by enhancing chromatographic properties and improving ionization efficiency. nih.gov

Several reagents have been developed specifically for the LC-MS/MS analysis of carboxylic acids:

3-Nitrophenylhydrazine (3-NPH) : Used in combination with a coupling agent like EDC, 3-NPH reacts with carboxylic acids to form stable derivatives. This method has shown high derivatization efficiencies (close to 100%) for quantifying short-chain fatty acids in biological matrices. nih.gov

4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) : This agent was designed to derivatize carboxylic acids under mild conditions. nih.gov The resulting derivative incorporates a permanent positive charge, which enhances ESI+ sensitivity, and a bromine atom, which provides a characteristic isotopic signature for easier identification in complex samples. nih.govsemanticscholar.org

2-Picolylamine (2-PA) : Derivatization with 2-PA has been successfully applied to the analysis of trace amounts of bile acids and other carboxylic acids in biological samples like human saliva. researchgate.net

These derivatization strategies typically involve an organic reaction where a functional group on the reagent selectively reacts with the carboxyl group of the analyte, thereby altering its chemical properties to be more amenable to LC-MS/MS analysis. nih.gov

Structure Activity Relationship Sar Studies of 8 Sulfamoylquinoline 6 Carboxylic Acid Analogues

Influence of Substituents on Biological Potency and Selectivity

The potency and selectivity of 8-sulfamoylquinoline-6-carboxylic acid analogues are highly sensitive to the nature and position of substituents on the quinoline (B57606) core and any associated aryl groups. Research into quinoline-based inhibitors, particularly for enzymes like carbonic anhydrases (CAs), has demonstrated that strategic placement of various functional groups can dramatically alter biological activity.

For instance, in a series of quinoline-based benzenesulfonamides designed as carbonic anhydrase inhibitors, the position of the sulfamoyl group on an associated anilino ring significantly impacted inhibitory action against different CA isoforms. nih.gov Moving the sulfamoyl group from the ortho to the meta and para positions resulted in varied inhibitory constants (Kᵢ). Generally, derivatives with the sulfamoyl group at the para-position showed the most potent inhibition against the cancer-related isoform hCA IX. nih.gov

The introduction of different substituents on the quinoline ring also modulates activity. Halogen atoms, such as chlorine and fluorine, or small alkyl and alkoxy groups can influence properties like lipophilicity and electronic distribution, thereby affecting enzyme-inhibitor interactions. tandfonline.comrsc.org For example, a 7-chloro-6-fluoro substituted quinoline sulfonamide was identified as a highly potent inhibitor of hCA II, while other substitutions led to a decrease in activity. tandfonline.com The specific combination and location of these substituents are key to achieving selectivity for a particular biological target over others. acs.org

Table 1: Influence of Sulfamoyl Group Position on hCA IX Inhibition

| Compound | Substituent on Quinoline | Sulfamoyl Position | hCA IX Kᵢ (nM) |

|---|---|---|---|

| 9a | 6-Chloro | ortho | 65.6 |

| 11b | 6-Chloro | meta | 116.2 |

| 13b | 6-Chloro | para | 5.5 |

| 9d | 7-Chloro | ortho | 25.9 |

| 11c | 7-Chloro | meta | 8.4 |

| 13c | 7-Chloro | para | 18.6 |

Data sourced from a study on quinoline-based benzenesulfonamides. nih.gov

Role of the Sulfamoyl Moiety in Modulating Biological Activity

The sulfamoyl (-SO₂NH₂) group is a critical pharmacophore in many biologically active molecules, including the 8-sulfamoylquinoline scaffold. researchgate.net Its primary role is often to act as a zinc-binding group (ZBG) in metalloenzymes such as carbonic anhydrases. nih.govresearchgate.net The nitrogen and oxygen atoms of the sulfonamide can coordinate with the zinc ion present in the active site of these enzymes, leading to potent inhibition. tandfonline.com

The unsubstituted, primary nature of the sulfamoyl group (-SO₂NH₂) is frequently essential for this activity. Studies have shown that converting it to a secondary sulfonamide (e.g., by adding a methyl group to the nitrogen) can lead to a complete loss of inhibitory function, confirming the crucial role of the primary sulfonamide in binding. tandfonline.com This is because the -NH₂ group can participate in a network of hydrogen bonds with active site residues, such as Thr199 in carbonic anhydrase II, which further anchors the inhibitor. tandfonline.com

Bioisosteric replacement, the substitution of one chemical group with another that has similar physical or chemical properties, is a common strategy in drug design. nih.govresearchgate.net However, replacing the sulfamoyl moiety in this class of compounds is challenging due to its unique zinc-binding properties. Any replacement would need to replicate its ability to coordinate with the metal ion effectively to retain biological activity.

Impact of the Carboxylic Acid Group on Interaction with Biological Targets

For example, in studies of quinoline-based inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), the carboxylate group was shown to form a crucial salt bridge with an arginine residue (R136), anchoring the molecule in the active site. nih.gov This interaction is often a key determinant of the compound's high binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR represents a computational and statistical approach to establish a correlation between the chemical structure of compounds and their biological activity. utm.my For complex molecules like this compound analogues, QSAR is a powerful tool for rational drug design. imist.manih.gov

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to create a mathematical equation that relates these descriptors to their measured biological activity. semanticscholar.org These descriptors can quantify various physicochemical, electronic, topological, and steric properties of the molecules. imist.ma

For quinoline and quinazoline (B50416) derivatives, several QSAR models have been successfully developed to predict their activity against various targets, including parasites like Plasmodium falciparum. imist.maresearchgate.net Methods such as Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), and Artificial Neural Networks (ANN) are employed to build these models. imist.ma A well-validated QSAR model can accurately predict the activity of new, unsynthesized analogues, allowing researchers to prioritize the synthesis of the most promising candidates and accelerate the drug discovery process. nih.gov

Multivariate statistical methods are essential for handling the large and complex datasets generated in QSAR studies, where numerous molecular descriptors are calculated for each compound. nih.govrsc.org

Principal Component Analysis (PCA): PCA is an exploratory data analysis technique used to reduce the dimensionality of the dataset. researchgate.netnih.gov It transforms a large set of inter-correlated descriptors into a smaller set of uncorrelated variables called principal components (PCs). This helps in identifying the most important structural variations within the dataset and can be used to spot outliers before building the final model. nih.gov

Partial Least Squares (PLS) and Multiple Linear Regression (MLR): These are regression methods used to build the actual QSAR equation. researchgate.net MLR is a standard method for finding a linear relationship between descriptors and activity. PLS is particularly useful when the number of descriptors is large or when there is multicollinearity among them, as it combines features of PCA and multiple regression. nih.gov

The application of these multivariate methods facilitates the development of robust and statistically significant QSAR models that can guide the design of novel this compound analogues with enhanced biological activity. nih.gov

Preclinical in Vitro Biological Activity and Mechanism of Action Research

Antimicrobial Research of 8-Sulfamoylquinoline-6-carboxylic Acid Derivatives

Derivatives featuring the quinoline (B57606) structure have demonstrated a broad spectrum of antimicrobial activities. nih.gov The introduction of sulfonamide and carboxylic acid groups is a common strategy aimed at enhancing the biological efficacy of the parent quinoline molecule.

Efficacy Against Bacterial Strains (Mycobacterium smegmatis, Bacillus subtilis, Vibrio cholera, Staphylococcus aureus, Escherichia coli)

The antibacterial potential of quinoline derivatives has been evaluated against a panel of both Gram-positive and Gram-negative bacteria.

Staphylococcus aureus : Hybrid quinoline-sulfonamide complexes have shown notable activity against S. aureus. For instance, a cadmium (II) complex of N-(quinolin-8-yl)-4-chlorobenzenesulfonamide demonstrated excellent antibacterial activity, with a minimum inhibitory concentration (MIC) of 0.19 µg/mL. nih.govresearchgate.net Other studies on 8-hydroxyquinoline-5-sulfonamide derivatives also reported significant efficacy against methicillin-resistant S. aureus (MRSA) isolates. mdpi.com Quinolinequinones have also shown significant growth inhibition against S. aureus. nih.gov

Escherichia coli : The same cadmium (II) complex of N-(quinolin-8-yl)-4-chlorobenzenesulfonamide that was effective against S. aureus also displayed very good antibacterial activity against E. coli, with a MIC of 6.09 µg/mL. nih.govresearchgate.net However, some series of quinoline-sulfonamide derivatives have been noted to be silent against Gram-negative bacteria like E. coli. biointerfaceresearch.com

Bacillus subtilis : Research on various quinoline derivatives has confirmed their activity against Bacillus subtilis. One study highlighted that quinoline-based amino acid derivatives showed moderate to excellent antibacterial activity against this strain, attributed to the presence of a carboxylic acid moiety. biointerfaceresearch.com

Vibrio cholerae : While direct studies on this compound against Vibrio cholerae are limited, related structures like quinazolin-2,4-dione derivatives have been investigated as potential inhibitors against this bacterium. nih.gov Additionally, derivatives of 8-hydroxyquinoline (B1678124) have shown activity against the related species Vibrio parahaemolyticus. scienceopen.com

Mycobacterium smegmatis : As a non-pathogenic model for tuberculosis research, M. smegmatis is often used in preliminary screening. Quinazoline (B50416) derivatives, which are structurally related to quinolines, have shown antimycobacterial activity against various Mycobacterium species. nih.gov

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound Class | Bacterial Strain | Activity/MIC |

|---|---|---|

| Quinoline-Sulfonamide Cadmium (II) Complex | Staphylococcus aureus | 0.19 µg/mL nih.govresearchgate.net |

| Quinoline-Sulfonamide Cadmium (II) Complex | Escherichia coli | 6.09 µg/mL nih.govresearchgate.net |

| 8-Hydroxyquinoline-5-sulfonamide Derivative (3c) | MRSA | Comparable to oxacillin/ciprofloxacin mdpi.com |

| Quinoline-based Amino Acid Derivative (43a) | Bacillus subtilis | 0.62 mg/mL biointerfaceresearch.com |

| 8-Hydroxyquinoline Derivative (5) | Vibrio parahaemolyticus | 10.6 µg/mL scienceopen.com |

Exploration of Antituberculosis Potential

The emergence of drug-resistant tuberculosis has spurred the search for new antitubercular agents. nih.gov Quinoline-based compounds have long been recognized for their potential in this area. nih.gov

Research into arylated quinoline carboxylic acids (QCAs) has identified derivatives with activity against both replicating and non-replicating Mycobacterium tuberculosis (Mtb). nih.gov Modifications at various positions on the quinoline ring, including the introduction of halogens at the C-6 position, have been shown to influence anti-TB activity. nih.gov For example, a 6-chloro derivative was found to be a highly inhibitory compound against Mtb H37Rv. nih.gov While many quinoline carboxylic acid derivatives showed poor initial activity, further functionalization led to compounds with enhanced effectiveness. nih.gov Related quinazoline derivatives have also demonstrated antimycobacterial activity against M. tuberculosis and other atypical mycobacteria, with some compounds showing higher activity than the standard drug isoniazid (B1672263) against certain strains. nih.gov

Enzyme Inhibition Studies of this compound and Related Compounds

Beyond direct antimicrobial action, derivatives of this compound are investigated for their ability to inhibit enzymes that are crucial for the survival of pathogens or the progression of human diseases.

Inhibition of Human Topoisomerase IIα (hTopoIIα)

Human topoisomerase IIα (hTopoIIα) is a validated target for anticancer drugs. acs.org This enzyme plays a critical role in managing DNA topology, and its inhibition can lead to cell death. Several studies have shown that quinoline derivatives can act as inhibitors of this enzyme. nih.govnih.govmdpi.com

For example, a novel series of pyrazolo[4,3-f]quinoline derivatives were synthesized and tested for their ability to inhibit hTopoIIα. nih.govmdpi.com One compound from this series, designated 2E, demonstrated an inhibition of 88.3%, which was comparable to the positive control, etoposide (B1684455) (89.6% inhibition), at a concentration of 100 µM. mdpi.com Other research has identified acridine (B1665455) derivatives, which share structural similarities with quinolines, as potent inhibitors of Topo IIα. nih.gov These findings suggest that the quinoline scaffold is a promising framework for the development of new anticancer agents targeting hTopoIIα. rsc.org

Inhibition of Tyrosinase and Melanogenesis Pathways

Tyrosinase is the key enzyme in the melanogenesis pathway, which is responsible for melanin (B1238610) (pigment) production. mdpi.com The inhibition of this enzyme is a primary target for agents used in skin lightening and treating hyperpigmentation disorders. sigmaaldrich.comnih.gov Carboxylic acids are known to inhibit tyrosinase activity. mdpi.comnih.gov

Studies have identified that certain quinolines can act as potent pigmentation inhibitors. sigmaaldrich.comnih.gov Interestingly, their mechanism may not involve direct inhibition of the tyrosinase enzyme's catalytic activity. Instead, some quinolines inhibit melanogenesis by disrupting the intracellular trafficking of tyrosinase and tyrosinase-related proteins, preventing them from reaching the melanosomes where melanin synthesis occurs. sigmaaldrich.comnih.gov In melanocytes treated with these quinolines, tyrosinase accumulates in perinuclear organelles instead of melanosomes, thereby halting pigment production. nih.gov This alternative mechanism highlights a different approach to modulating the melanogenesis pathway. sigmaaldrich.comnih.gov

Histone Demethylase Enzyme Inhibition

Epigenetic modifications, such as the methylation of histones, play a crucial role in regulating gene transcription. nih.gov Histone demethylases are enzymes that remove these methyl groups and are associated with various human diseases, including cancer. nih.gov Consequently, they are considered important targets for therapeutic intervention.

High-throughput screening has identified 8-hydroxyquinolines as a class of compounds that can inhibit the JMJD2 (KDM4) family of 2-oxoglutarate-dependent histone demethylases. nih.govresearchgate.net Further research focused on derivatives of 5-carboxy-8-hydroxyquinoline (5-carboxy-8-HQ), a structure related to the subject compound. By analyzing the binding mode of 5-carboxy-8-HQ with the histone demethylase JMJD2A, a series of new inhibitors were designed. nih.gov These compounds were found to bind to the active site, and several derivatives demonstrated potent inhibitory activity against JMJD2A. researchgate.netnih.gov This line of research indicates that the quinoline carboxylic acid scaffold is a viable starting point for developing inhibitors of histone demethylases. frontiersin.org

Phosphodiesterase (PDE) Inhibition Research

While the quinoline scaffold is a core structure in the development of various phosphodiesterase (PDE) inhibitors, specific research investigating the PDE inhibitory activity of this compound has not been extensively reported in publicly available literature. A number of substituted 8-arylquinoline analogs have, however, been identified as potent inhibitors of type 4 phosphodiesterase (PDE4) nih.gov. Furthermore, a series of quinoline derivatives have been synthesized and evaluated for their potential as selective PDE5 inhibitors for the treatment of Alzheimer's disease nih.gov. These studies indicate the potential of the broader quinoline class of compounds to interact with phosphodiesterases, though direct evidence for this compound is lacking.

Antiproliferative Research in Non-Human Cell Lines

The potential of quinoline derivatives as antiproliferative agents has been an active area of investigation. Research into the specific effects of this compound and its close analogs on cancer cell lines is detailed below.

Recent studies have explored the cytotoxic activity of a series of 8-quinolinesulfonamide derivatives, which are structurally analogous to this compound. One study identified a particular 8-quinolinesulfonamide derivative, compound 9a , which exerted significant cytotoxicity across a panel of human cancer cell lines mdpi.com. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for this compound against several carcinoma cell lines mdpi.com.

The WST-1 assay, a colorimetric assay for the quantification of cell proliferation and viability, revealed that compound 9a demonstrated notable cytotoxic effects. The IC50 values for this compound are presented in the table below mdpi.com.

| Cell Line | Cancer Type | IC50 (µM) |

| C32 | Amelanotic melanoma | 233.9 |

| COLO829 | Melanoma | 168.7 |

| MDA-MB-231 | Breast adenocarcinoma | 273.5 |

| U87-MG | Glioblastoma | 339.7 |

| A549 | Lung carcinoma | 223.1 |

These findings suggest that the 8-sulfamoylquinoline scaffold may be a promising starting point for the development of novel anticancer agents. The observed cytotoxicity in various cancer cell lines indicates a potential for broad-spectrum antiproliferative activity mdpi.com.

The induction of apoptosis, or programmed cell death, is a key mechanism of action for many anticancer drugs. While direct studies on this compound's ability to induce apoptosis are not available, research on related quinoline and quinolone analogues provides insight into the potential mechanisms.

For instance, a novel synthetic quinolone analogue, CWC-8, has been shown to induce G2/M phase arrest and apoptosis in human osteogenic sarcoma U-2 OS cells. This compound was found to trigger both the intrinsic and extrinsic apoptotic pathways. Mechanistic studies revealed that CWC-8 treatment led to an increase in the protein levels of Fas/CD95, FADD, cytosolic cytochrome c, and the active forms of caspases-8, -9, and -3. Furthermore, an increase in the levels of Apaf-1, AIF, and Bax proteins was observed, alongside a decrease in the anti-apoptotic protein Bcl-2 nih.gov.

In a separate study, a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative was identified as a selective Aurora A kinase inhibitor that also induces apoptosis. In MCF-7 breast cancer cells, this compound arrested the cell cycle in the G1 phase and triggered apoptosis mdpi.comresearchgate.net. These examples from structurally related compounds suggest that this compound could potentially induce apoptosis through similar caspase-dependent pathways, although this requires experimental verification.

Antimalarial and Antiviral Research (Non-Human)

The quinoline core is a well-established pharmacophore in the development of antimicrobial agents, particularly for malaria and certain viruses.

The quinoline ring system is a cornerstone of antimalarial drug discovery, with compounds like chloroquine (B1663885) and quinine (B1679958) being prominent examples. Numerous studies have explored the antiplasmodial activity of various quinoline derivatives. For example, new analogues of quinoline-4-carboxylic acid have been synthesized and shown to possess promising activity against both chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum researchgate.net. Other research has focused on nopol-based quinoline derivatives, which have also demonstrated antiplasmodial effects nih.gov. While these studies underscore the potential of the quinoline scaffold in antimalarial research, specific investigations into the antiplasmodial activity of this compound have not been reported.

Quinoline derivatives have also emerged as a promising class of compounds in the search for new anti-HIV agents. Research has shown that certain quinoline-based compounds can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) nih.gov. One study detailed the design and synthesis of a series of quinoline derivatives, with one compound, 6 , identified as having prudent anti-HIV activity against both HIV-1 and HIV-2 nih.gov. This particular compound is a thiophene-2-sulfonamide (B153586) derivative of quinoline, sharing the sulfonamide functional group with this compound nih.gov.

Another line of research has demonstrated that 2-phenylamino-4-phenoxyquinoline derivatives can act as potent HIV-1 non-nucleoside reverse transcriptase inhibitors mdpi.com. Additionally, some quinoline-based compounds have been found to inhibit HIV transcription by targeting the NF-kappaB and Sp1 pathways nih.gov. Although these findings are for related quinoline structures, they suggest that the this compound scaffold could be a valuable template for the development of novel anti-HIV agents.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In a typical study, the three-dimensional structure of 8-Sulfamoylquinoline-6-carboxylic acid would be docked into the crystal structures of hTopoIIα, NQO1, HDAC6, and PDE5. The analysis would focus on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues in the binding pocket of each protein. For instance, studies on other quinoline-based inhibitors have shown that the quinoline (B57606) scaffold can form crucial pi-stacking interactions with aromatic residues in the active site of enzymes like HDAC6. nih.govresearchgate.netresearchgate.net Similarly, the sulfamoyl and carboxylic acid groups would be expected to form hydrogen bonds with polar residues, anchoring the ligand within the binding site.

Docking programs calculate a score that estimates the binding affinity of the ligand for the protein. nih.govresearchgate.net A lower docking score generally indicates a more favorable binding interaction. In a research context, these scores would be correlated with experimentally determined preclinical activity, such as IC50 values from enzymatic assays. A strong correlation between docking scores and biological activity would validate the computational model and suggest that the predicted binding mode is accurate.

Due to the lack of specific studies on this compound, a data table of docking scores and corresponding preclinical activity cannot be generated.

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the electronic properties of molecules. These methods can provide a deeper understanding of a molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. For this compound, DFT calculations would be employed to optimize its geometry and to determine various electronic properties, such as the distribution of electron density and the energies of its molecular orbitals. This information is crucial for understanding its chemical reactivity and interaction with biological targets.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

The molecular electrostatic potential (MEP) map would also be calculated to visualize the regions of positive and negative electrostatic potential on the molecule's surface. This map helps in identifying the sites that are prone to electrophilic and nucleophilic attack, providing insights into how the molecule might interact with its protein targets.

As no specific DFT studies for this compound were found, a table of its quantum chemical parameters cannot be provided.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations provide a detailed view of the dynamic behavior of a ligand-protein complex, which is not captured by the static picture provided by molecular docking. An MD simulation of this compound bound to one of the target proteins would reveal the stability of the binding pose, the flexibility of the ligand and the protein, and the changes in their conformations over time. This information is critical for a comprehensive understanding of the binding mechanism.

Assessment of Ligand-Protein Complex Stability Over Time

A crucial aspect of evaluating a potential drug candidate is understanding the stability of its complex with a target protein. Molecular dynamics (MD) simulations are a powerful technique used to observe the physical movements of atoms and molecules over time. nih.gov By simulating the this compound molecule bound to a protein, researchers can assess the durability and nature of their interaction.

Another important parameter is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. This helps to identify which parts of the protein are flexible and which are stable. Analysis of the RMSF can reveal how the binding of this compound might affect the protein's dynamics.

The number and persistence of hydrogen bonds and other non-covalent interactions between the ligand and the protein are also monitored throughout the simulation. A stable complex will typically exhibit a consistent pattern of these interactions over time.

Table 1: Representative Data from a Hypothetical Ligand-Protein Stability Simulation

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Hydrogen Bonds |

| 0 | 0.0 | 0.0 | 4 |

| 10 | 1.2 | 1.5 | 3 |

| 20 | 1.3 | 1.6 | 4 |

| 30 | 1.1 | 1.5 | 4 |

| 40 | 1.4 | 1.7 | 3 |

| 50 | 1.3 | 1.6 | 4 |

This table is illustrative and does not represent actual experimental data for this compound.

Conformational Dynamics of this compound in Biological Environments

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. This compound, like most molecules, is not static and can adopt various conformations. Understanding its conformational dynamics in a biological environment, such as in aqueous solution or when bound to a protein, is essential.

Molecular dynamics simulations can be employed to explore the conformational landscape of this compound. By analyzing the trajectory of the simulation, researchers can identify the most stable or low-energy conformations. For a molecule with a carboxylic acid group, a key conformational feature is the orientation of the hydroxyl group, which can exist in syn or anti arrangements. nih.govamolf.nl The preferred conformation can be influenced by the surrounding environment, with the anti conformation often being more stable in aqueous solutions due to better solvation. nih.gov

The conformational flexibility of the quinoline ring and the sulfamoyl group would also be of interest. The dihedral angles within the molecule can be monitored over time to understand the range of motion and the energetic barriers between different conformations. This information is critical as the binding affinity of a ligand to its target protein can be highly dependent on the ligand adopting a specific bioactive conformation.

Table 2: Torsional Angle Analysis for Key Dihedral Angles in a Hypothetical Simulation

| Dihedral Angle | Most Populated Angle (degrees) | Energy Barrier to Rotation (kcal/mol) |

| C-C-S-N (Sulfamoyl group) | 65 | 5.2 |

| C-C-C=O (Carboxylic acid) | 180 (anti) | 8.5 (to syn) |

This table is illustrative and does not represent actual experimental data for this compound.

Molecular Mechanics (MM) Simulations for Interfacial Properties

Beyond interactions with biological macromolecules, the behavior of this compound at interfaces is also of interest, particularly in contexts such as formulation, membrane permeability, or material science applications. Molecular Mechanics (MM) simulations can be used to study these interfacial properties.

For instance, simulations could model the interface between an aqueous solution and a lipid bilayer to predict how this compound might interact with and permeate a cell membrane. These simulations can provide insights into the free energy profile of the molecule as it moves across the membrane, helping to predict its passive permeability.

Another application of MM simulations is to study the interaction of this compound with surfaces, such as those of nanoparticles or polymers used in drug delivery systems. These simulations can help in designing effective formulations by predicting the adsorption behavior and orientation of the molecule at the interface. Key parameters calculated in such simulations include the binding energy to the surface and the preferred orientation of the molecule at the interface.

Q & A

Q. What protocols ensure reproducibility in kinetic studies of this compound?

- Methodology :

- Temperature Control : Use jacketed reactors (±0.1°C).

- Reagent Standardization : Pre-dry solvents over molecular sieves.

- Data Normalization : Express reaction rates relative to internal standards (e.g., deuterated DMSO). Publish raw data and code for nonlinear regression analysis .

Notes on Data Contradiction & Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.